1-(3-Amino-2-mercaptophenyl)-1-bromopropan-2-one
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Overview
Description
1-(3-Amino-2-mercaptophenyl)-1-bromopropan-2-one is an organic compound with the molecular formula C9H10BrNOS and a molecular weight of 260.15 g/mol This compound is characterized by the presence of an amino group, a mercapto group, and a bromine atom attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-mercaptophenyl)-1-bromopropan-2-one typically involves the bromination of 1-(3-Amino-2-mercaptophenyl)propan-1-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position . The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-2-mercaptophenyl)-1-bromopropan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or nitric acid are used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in aprotic solvents.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Disulfides, sulfonic acids, or other oxidized products.
Reduction Reactions: Alcohols or other reduced derivatives.
Scientific Research Applications
1-(3-Amino-2-mercaptophenyl)-1-bromopropan-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-mercaptophenyl)-1-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The amino and mercapto groups play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, proteins, or other biomolecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-2-mercaptophenyl)propan-1-one: Similar structure but lacks the bromine atom.
1-(3-Amino-2-mercaptophenyl)-2-bromopropan-1-one: Similar structure with bromine at a different position.
Uniqueness
The presence of both amino and mercapto groups further enhances its versatility in various chemical and biological contexts .
Properties
Molecular Formula |
C9H10BrNOS |
---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-(3-amino-2-sulfanylphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C9H10BrNOS/c1-5(12)8(10)6-3-2-4-7(11)9(6)13/h2-4,8,13H,11H2,1H3 |
InChI Key |
SKBGGETYJHZKLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)N)S)Br |
Origin of Product |
United States |
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